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Introduction

ADONA (Ammonium Dodecafluoro-3,6-Dioxa-4-Methyl-7-Octenoic Acid) is a short-chain per-
and polyfluoroalkyl substance (PFAS) used as a processing aid in the manufacturing of
fluoropolymers. As a replacement for longer-chain PFAS like PFOA, understanding its
toxicological profile is of critical importance for assessing its potential impact on human health
and the environment. This technical guide provides a comprehensive overview of the currently
available data on the toxicology and health effects of ADONA exposure, with a focus on
gquantitative data, experimental methodologies, and potential mechanisms of action.

Toxicological Data Summary

The following tables summarize the key quantitative data from various toxicological studies on
ADONA.

Table 1: Acute and Repeated-Dose Toxicity of ADONA
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Key Findings
Study Type Species Route Duration &
NOAEL/LOAEL
Acute Oral ) LD50: > 2000
o Rat Oral Single Dose
Toxicity mg/kg bw
28-Day Rat (Wistar) Oral 28 days Males:-
Repeated-Dose Increased

Toxicity

absolute and
relative liver
weight at 210
mg/kg/day.-
Hepatocellular
hypertrophy at
210 mg/kg/day.-
Increased
alkaline
phosphatase
(ALP), urea, and
inorganic
phosphate at 100
mg/kg/day.-
Increased
glucose and
potassium at =20
mg/kg/day.-
Decreased
bilirubin at =10
mg/kg/day.Femal
es:- Slight
increase in
creatinine and
decrease in
calcium at 100
mg/kg/day.-
Slight increase in

absolute and
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relative adrenal
weight at 100
mg/kg/day.NOAE
L: Not
established for
males; 30
mg/kg/day for
females.[1]

Males:-
Increased
incidence and
severity of

thyroid follicular

hypertrophy up
90-Day
) to 100 mg/kg
Repeated-Dose Rat (Wistar) Oral 90 days )
o (considered an
Toxicity

adaptive change
to liver effects).-
Haematotoxicity
and liver toxicity
observed at 10

mg/kg/day.[1]

Table 2: Developmental and Reproductive Toxicity of
ADONA
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Study Type

Species

Route

Key Findings &
NOAEL

Prenatal
Developmental

Toxicity

Rat

Oral

At 270 mg/kg/day:- 4
out of 10 females
found dead between
gestation day (GD) 3-
5.- Reduced maternal
food consumption and
significant reduction in
body weight gain.-
One dam had one
early resorption and
12 dead fetuses.No
adverse effects were
observed in the 30
and 90 mg/kg/day
dose groups.[1]

Maternal and
Developmental
NOAEL: 30 mg/kg
bw/day.[1]

Table 3: Genotoxicity of ADONA

Metabolic
Assay Type Test System L Result
Activation
Bacterial Reverse S. typhimurium & E. ] ] ]
) . With and without Negative[l]
Mutation Assay coli
) Chinese Hamster V79 ) ) ]
Gene Mutation Assay Cell With and without Negative[1]
ells
Micronucleus Assay Mouse In vivo Negative[1]
Bone Marrow _ _
) Rat In vivo Negative[1]
Cytogenetic Study
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The weight of evidence from a battery of five genotoxicity studies indicates that ADONA is not
directly genotoxic.[1]

ble 4: Ot icoloaical Endpoints f

Endpoint Study Type Key Findings

Positive. An EC3 value of
Local Lymph Node Assay 56.8% was calculated,
(LLNA) indicating that ADONA is a skin

sensitizer.[1]

Skin Sensitization

BCF:- 0.094 + 0.0071 at 0.1
mg/L - 0.074 + 0.012 at 1.0

Bioaccumulation Fish (Common Carp) mg/LConsidered not
bioaccumulative based on this
study.[1]

Half-life: > 1 year. ADONA is
Environmental Persistence Hydrolysis as a Function of pH  considered very persistent in

the environment.[1]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain.
The following descriptions are based on summaries from available reports.

Repeated-Dose Oral Toxicity Studies (General Approach
based on OECD Guidelines 407 & 408)

» Test Species: Wistar rats were commonly used.

e Administration: The test substance (ADONA) was typically administered daily via oral
gavage.

o Dose Levels: A control group and at least three dose levels were used to establish a dose-
response relationship.

o Duration: Studies were conducted for 28 and 90 days.
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Observations: Included clinical signs of toxicity, body weight, food consumption, hematology,
clinical biochemistry, urinalysis, gross pathology at necropsy, organ weights, and
histopathological examination of tissues.

Endpoints: The primary endpoints were the identification of target organs of toxicity and the
determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-
Adverse-Effect Level (LOAEL).

Developmental Toxicity Study (General Approach based
on OECD Guideline 414)

Test Species: Rats were used.

Administration: Pregnant females were administered ADONA orally during the period of
organogenesis (gestation days 6 through 15).

Dose Levels: A control group and at least three dose levels were used.
Maternal Observations: Included mortality, clinical signs, body weight, and food consumption.

Fetal Examinations: Near term, fetuses were delivered by cesarean section and examined
for external, visceral, and skeletal malformations and variations.

Endpoints: The study aimed to determine the potential for ADONA to cause developmental
toxicity in the offspring and to establish the maternal and developmental NOAELSs.

Genotoxicity Assays (General Approach based on OECD
Guidelines)

Bacterial Reverse Mutation Test (OECD 471): This test used strains of Salmonella
typhimurium and Escherichia coli to detect gene mutations (point mutations). The assay was
conducted with and without an exogenous metabolic activation system (S9 mix).

In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This assay used Chinese hamster
V79 cells to detect gene mutations. It was also performed with and without metabolic
activation.
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e In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Mice were exposed to
ADONA, and their bone marrow was analyzed for the presence of micronuclei in
polychromatic erythrocytes, an indicator of chromosomal damage.

e In Vivo Mammalian Bone Marrow Chromosome Aberration Test (OECD 475): Rats were
exposed to ADONA, and their bone marrow cells were examined for chromosomal
abnormalities.

Signaling Pathways and Mechanistic Insights

Detailed studies on the specific signaling pathways affected by ADONA are limited in the
available literature. However, some inferences can be drawn from the observed toxicological
effects.

The observed liver effects, such as hepatocellular hypertrophy and increased liver weight, are
common responses to xenobiotic exposure and are often mediated by nuclear receptors such
as the peroxisome proliferator-activated receptor alpha (PPARa) and the constitutive
androstane receptor (CAR). Activation of these receptors leads to the upregulation of genes
involved in fatty acid metabolism and detoxification, which can result in cellular hypertrophy.
While direct evidence for ADONA's interaction with these receptors is lacking, this represents a
plausible mechanistic pathway for the observed liver toxicity.

The finding of thyroid follicular hypertrophy in male rats was considered by the study authors to
be an adaptive response to the liver effects.[1] This suggests an indirect effect on the thyroid
gland, potentially through enhanced hepatic metabolism and clearance of thyroid hormones, a
mechanism known to be associated with the activation of hepatic nuclear receptors.

Further research is required to elucidate the precise molecular initiating events and key events
in the signaling pathways that lead to the adverse outcomes observed following ADONA
exposure.

Visualizations
Experimental Workflow for a 28-Day Repeated-Dose Oral
Toxicity Study
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Caption: Workflow for a typical 28-day oral toxicity study.
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Caption: Weight of evidence approach for ADONA genotoxicity.

Conclusion

The available toxicological data for ADONA indicates a low potential for acute toxicity and
genotoxicity. The primary target organ identified in repeated-dose studies is the liver, with
secondary effects on the thyroid in male rats that are likely adaptive. A developmental toxicity
study established a clear NOAEL. ADONA is a skin sensitizer but is not considered
bioaccumulative. It is, however, very persistent in the environment.

A significant data gap exists regarding the specific molecular mechanisms and signaling
pathways through which ADONA exerts its toxic effects. Further research, including in vitro
receptor binding and activation assays (e.g., for PPARa and CAR) and transcriptomic studies,
would be invaluable for a more complete understanding of its toxicological profile and for
refining risk assessments. Detailed experimental protocols for the key regulatory studies are
also not widely accessible, which limits the ability to fully evaluate the study designs and
outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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